11-(Benzyloxycarbonylamino)undecanoic acid
Overview
Description
11-(Benzyloxycarbonylamino)undecanoic acid is a derivative of 11-Aminoundecanoic acid . 11-Aminoundecanoic acid is an organic compound with the formula H2N(CH2)10CO2H. This white solid is classified as an amine and a fatty acid . It is a precursor to Nylon-11 .
Synthesis Analysis
The synthesis of 11-Aminoundecanoic acid, a related compound, is prepared industrially from undecylenic acid, which is derived from castor oil . The synthesis proceeds in four separate reactions: Transesterification of castor oil to methyl ricinoleate, Pyrolysis of methylricinoleate to heptanal and methyl undecenoate, Hydrolysis of methyl undecenoate to 10-undecenoic acid, and Hydrobromination of 10-undecenoic acid to 11-bromoundecanoic acid .Molecular Structure Analysis
The molecular formula of 11-Aminoundecanoic acid is C11H23NO2 . The average mass is 201.306 Da and the Monoisotopic mass is 201.172882 Da .Chemical Reactions Analysis
The use of 11-aminoundecanoic acid as a synthetic building-block allows the systematic preparation of (oligo)amide organogelators—including chiral ones—which display remarkable gelation properties in organic solvents and water .Physical And Chemical Properties Analysis
11-Aminoundecanoic acid is a white solid with a density of 1.1720 g/cm³ . It has a melting point of 188–191 °C .Mechanism of Action
Future Directions
The use of 11-aminoundecanoic acid as a synthetic building-block allows the systematic preparation of (oligo)amide organogelators, which display remarkable gelation properties in organic solvents and water . This suggests potential future directions in the development of new materials and applications.
properties
IUPAC Name |
11-(phenylmethoxycarbonylamino)undecanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c21-18(22)14-10-5-3-1-2-4-6-11-15-20-19(23)24-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANGHYNWCBMDNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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